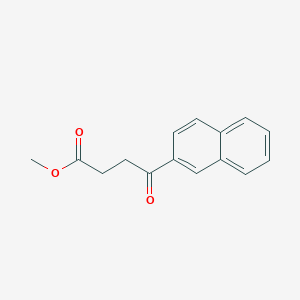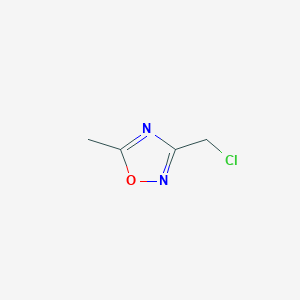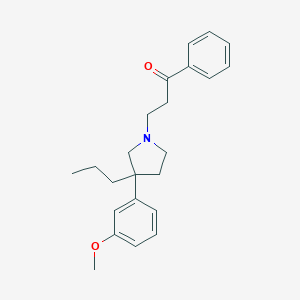
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine, also known as BP-897, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It is a highly selective dopamine D3 receptor antagonist that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine selectively blocks dopamine D3 receptors, which are located in the mesolimbic and mesocortical pathways of the brain. These pathways are involved in the reward system and play a crucial role in addiction and other psychiatric disorders. By blocking these receptors, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine can reduce the rewarding effects of drugs of abuse and prevent relapse in drug addiction. It can also improve cognitive function and reduce psychotic symptoms in patients with schizophrenia. In addition, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Biochemische Und Physiologische Effekte
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine and heroin. It can also improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia. In addition, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has been shown to protect dopaminergic neurons from degeneration in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine is its high selectivity for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one of the limitations of 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine is its low solubility in water, which can make it difficult to administer in vivo. In addition, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists that can be used as therapeutic agents for drug addiction, schizophrenia, and Parkinson's disease. Another area of interest is the study of the role of dopamine D3 receptors in other neurological and psychiatric disorders such as depression and anxiety. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine to optimize its therapeutic potential.
Synthesemethoden
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine can be synthesized using a multi-step process that involves the reaction of 3-(m-methoxyphenyl)-3-propylpyrrolidine with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography and recrystallization to obtain pure 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as drug addiction, schizophrenia, and Parkinson's disease. It has been shown to selectively block dopamine D3 receptors, which are known to play a crucial role in the reward pathway of the brain. By blocking these receptors, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine can reduce the reinforcing effects of drugs of abuse and prevent relapse in drug addiction. It can also improve cognitive function and reduce psychotic symptoms in patients with schizophrenia. In addition, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Eigenschaften
CAS-Nummer |
1507-62-6 |
|---|---|
Produktname |
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine |
Molekularformel |
C23H29NO2 |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
3-[3-(3-methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C23H29NO2/c1-3-13-23(20-10-7-11-21(17-20)26-2)14-16-24(18-23)15-12-22(25)19-8-5-4-6-9-19/h4-11,17H,3,12-16,18H2,1-2H3 |
InChI-Schlüssel |
FWIUQXXTTYGPHG-UHFFFAOYSA-N |
SMILES |
CCCC1(CCN(C1)CCC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)OC |
Kanonische SMILES |
CCCC1(CCN(C1)CCC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)OC |
Synonyme |
β-[3-(m-Methoxyphenyl)-3-propyl-1-pyrrolidinyl]propiophenone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



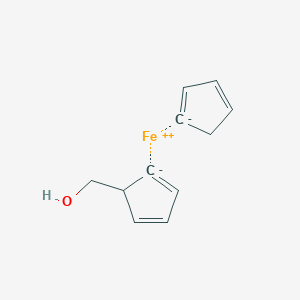
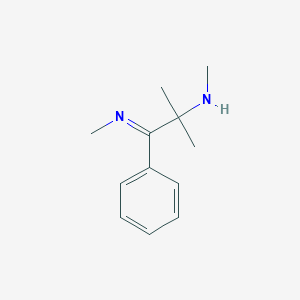
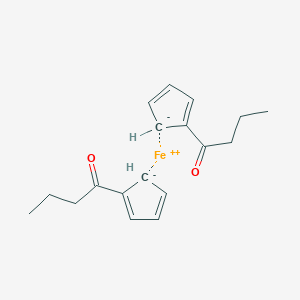
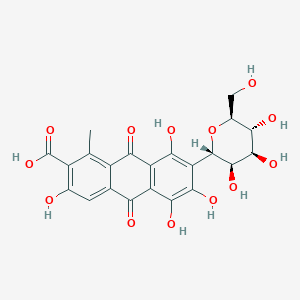
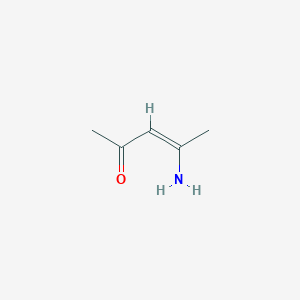
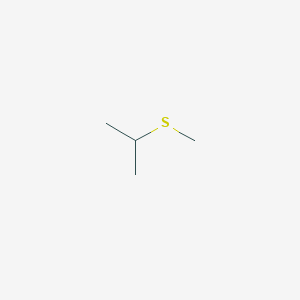
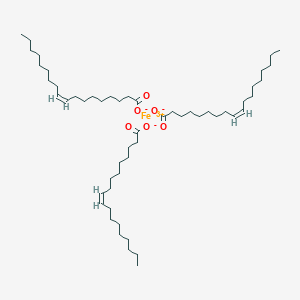
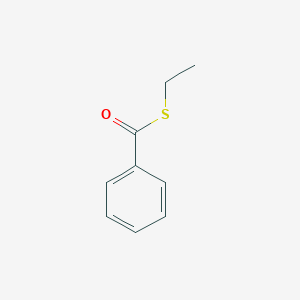
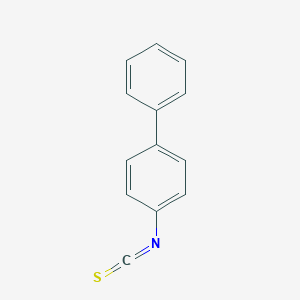
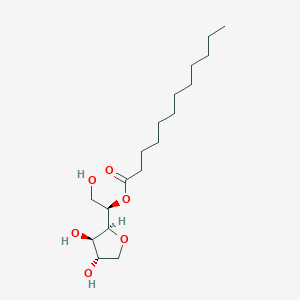
![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)
